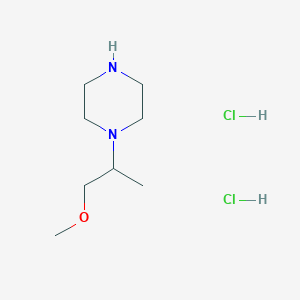

1-(1-Methoxypropan-2-yl)piperazine dihydrochloride

Description

Properties

IUPAC Name |

1-(1-methoxypropan-2-yl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O.2ClH/c1-8(7-11-2)10-5-3-9-4-6-10;;/h8-9H,3-7H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPDRRNPIRIOKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)N1CCNCC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(1-Methoxypropan-2-yl)piperazine dihydrochloride CAS number

An In-Depth Technical Guide to 1-(1-Methoxypropan-2-yl)piperazine Dihydrochloride

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No: 1258640-14-0), a key building block in modern medicinal chemistry. The document details its physicochemical properties, outlines a representative synthetic pathway, and explores its primary application as a component in the development of targeted protein degraders. Furthermore, standard analytical protocols for characterization and quality control are presented. This guide is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction and Core Compound Identity

This compound is a disubstituted piperazine derivative. The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties and its ability to serve as a versatile linker connecting different pharmacophoric elements.[1] This particular compound has gained significance as a building block in the synthesis of bifunctional molecules, most notably Proteolysis-Targeting Chimeras (PROTACs).[2] Its structure incorporates a chiral center and a methoxy group, which can influence solubility, metabolic stability, and conformational rigidity of the final drug candidate.

The dihydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable to handling and use in subsequent synthetic reactions under aqueous or polar solvent conditions.

Physicochemical and Structural Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its application in synthetic and medicinal chemistry.

| Property | Value | Source |

| CAS Number | 1258640-14-0 | [2][3] |

| Molecular Formula | C₈H₂₀Cl₂N₂O | [2][4] |

| Molecular Weight | 231.163 g/mol | [2][4] |

| Appearance | Typically a white to off-white solid | Inferred |

| Purity | ≥97% (Commercially available) | [2] |

| Storage Conditions | Room temperature, inert atmosphere | [2][5] |

| Solubility | High water solubility expected | Inferred[6] |

Structural Representation

Caption: Chemical structure of this compound.

Representative Synthesis Pathway

While proprietary synthesis methods may vary, a plausible and chemically sound route to the free base, 1-(1-Methoxypropan-2-yl)piperazine, involves the reductive amination of 1-methoxy-2-propanone with piperazine. This common reaction for forming C-N bonds is efficient and utilizes readily available starting materials. The final dihydrochloride salt is then formed by treating the free base with hydrochloric acid.

Workflow: Two-Step Synthesis

-

Reductive Amination: Piperazine is reacted with 1-methoxy-2-propanone in the presence of a reducing agent, such as sodium triacetoxyborohydride (STAB). STAB is a mild and selective reagent, ideal for this transformation as it reduces the intermediate iminium ion faster than the ketone, minimizing side reactions.

-

Salt Formation: The purified free base is dissolved in a suitable organic solvent (e.g., isopropanol or diethyl ether) and treated with two equivalents of hydrochloric acid (often as a solution in the same solvent) to precipitate the dihydrochloride salt, which can then be isolated by filtration.

Caption: Representative two-step synthesis of the target compound.

Application in Drug Discovery: A Protein Degrader Building Block

The primary utility of this compound is as a structural component or "building block" for more complex molecules, particularly in the field of targeted protein degradation.[2] Piperazine moieties are frequently employed as linkers in PROTACs, which are heterobifunctional molecules that induce the degradation of a specific target protein.

A PROTAC consists of three parts:

-

A ligand that binds to a target Protein of Interest (POI).

-

A ligand that binds to an E3 ubiquitin ligase.

-

A chemical linker that connects the two ligands.

The piperazine group within this building block can serve as a robust and synthetically tractable anchor point within the linker. Its two nitrogen atoms allow for orthogonal functionalization, enabling chemists to connect it to the POI-binding and E3-binding moieties. The methoxypropan-2-yl substituent can provide a specific conformational constraint or solubility profile to the linker, which is a critical parameter for optimizing the ternary complex formation (POI-PROTAC-E3 Ligase) and subsequent degradation efficacy.

Experimental Workflow: PROTAC Assembly

The following diagram illustrates a conceptual workflow where this building block is incorporated into a PROTAC.

Caption: Conceptual workflow for incorporating the building block into a PROTAC.

Analytical Characterization Protocols

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of the compound. A combination of chromatographic and spectroscopic methods should be employed.

Protocol 1: Purity Assessment by HPLC-UV

This method is adapted from standard procedures for analyzing piperazine derivatives and is suitable for determining purity and detecting related substances.[7]

-

System: High-Performance Liquid Chromatography with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 1.0 mL/min.[7]

-

Column Temperature: 35°C.[7]

-

Detection Wavelength: 210 nm (piperazines lack a strong chromophore, so low UV is used for detection).

-

Sample Preparation: Dissolve a known quantity of the compound in the mobile phase (50:50 A:B) to a concentration of approximately 0.5 mg/mL.

-

Injection Volume: 10 µL.[7]

-

Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

-

System: Liquid Chromatography-Mass Spectrometry (LC-MS) or direct infusion into an Electrospray Ionization (ESI) source.

-

Ionization Mode: Positive ESI mode is preferred to detect the protonated molecule.

-

Expected Ions:

-

Free Base (C₈H₁₈N₂O): [M+H]⁺ = 159.15 (calculated).

-

The dihydrochloride will not be observed directly but will dissociate in solution.

-

-

Analysis: The observed mass-to-charge ratio (m/z) should match the calculated value for the protonated free base within a narrow tolerance (e.g., ± 0.1 Da for standard MS, < 5 ppm for High-Resolution MS).

Analytical Workflow Visualization

Caption: Comprehensive analytical workflow for compound characterization.

References

- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. 1258640-14-0|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 1258640-14-0 [chemicalbook.com]

- 5. 885699-91-2|1-(1-Methoxy-2-methylpropan-2-yl)piperazine|BLD Pharm [bldpharm.com]

- 6. 1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride (64966-35-4) for sale [vulcanchem.com]

- 7. jocpr.com [jocpr.com]

1-(1-Methoxypropan-2-yl)piperazine dihydrochloride chemical properties

An In-Depth Technical Guide to the Chemical Properties of 1-(1-Methoxypropan-2-yl)piperazine Dihydrochloride

Introduction

This compound (CAS No. 1258640-14-0) is a substituted piperazine derivative of interest to researchers in drug discovery and medicinal chemistry, particularly as a building block for more complex molecules.[1] While extensive peer-reviewed literature on this specific compound is limited, a comprehensive technical profile can be constructed by combining data from chemical suppliers with established principles of organic chemistry and analysis of structurally analogous compounds. This guide provides a detailed examination of its chemical identity, a plausible synthetic route, predicted physicochemical and spectroscopic properties, and essential safety and handling protocols, designed for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

The fundamental identity of a chemical compound is established by its structure, molecular formula, and internationally recognized identifiers. This compound is comprised of a piperazine ring N-substituted with a 1-methoxypropan-2-yl group. The dihydrochloride salt form indicates that both nitrogen atoms of the piperazine ring are protonated, each associated with a chloride counter-ion. This salt formation significantly influences its physical properties, particularly solubility and stability.

Table 1: Compound Identification

| Identifier | Value | Reference |

|---|---|---|

| Chemical Name | This compound | [2] |

| CAS Number | 1258640-14-0 | [1] |

| Molecular Formula | C₈H₂₀Cl₂N₂O | [1][2] |

| Molecular Weight | 231.16 g/mol | [1][2] |

| Canonical SMILES | CC(COC)N1CCNCC1.Cl.Cl |[3] |

Figure 1: 2D Structure of this compound.

Figure 1: 2D Structure of this compound.

Synthesis and Purification

A logical and efficient synthesis of 1-(1-Methoxypropan-2-yl)piperazine is crucial for its application in research and development. While specific literature for this compound is scarce, a standard N-alkylation protocol is the most probable route.

Proposed Synthetic Pathway: Reductive Amination

Reductive amination is a robust and widely used method for forming C-N bonds. This pathway offers high selectivity and typically proceeds under mild conditions. The proposed synthesis involves two main steps:

-

Imine Formation and Reduction: Reaction of piperazine with 1-methoxy-2-propanone. Using a large excess of piperazine is a key strategy to statistically favor mono-alkylation and prevent the formation of the di-substituted byproduct.[4] The intermediate iminium ion is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride (STAB), which is known for its mildness and selectivity for imines over ketones.

-

Salt Formation: The resulting free base, 1-(1-Methoxypropan-2-yl)piperazine, is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with two equivalents of hydrochloric acid (often as a solution in an organic solvent) to precipitate the desired dihydrochloride salt.

Caption: Proposed workflow for the synthesis of the target compound.

Purification and Validation

The final product would typically be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield a crystalline solid. The purity and identity of the compound must be rigorously confirmed using the analytical techniques detailed in Section 4.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various experimental and physiological settings. For this molecule, the properties are largely governed by its nature as a dihydrochloride salt.

Table 2: Physicochemical Properties (Known & Predicted)

| Property | Value / Observation | Rationale / Reference |

|---|---|---|

| Physical State | White to off-white crystalline solid. | Typical for piperazine salts.[5] |

| Solubility | Freely soluble in water; soluble in methanol and ethanol. | The ionic nature of the dihydrochloride salt drastically increases aqueous solubility compared to the free base.[5][6] |

| Melting Point | Expected to be high (>250 °C), likely with decomposition. | Piperazine dihydrochloride melts at 318-320 °C.[7][8] The substituent will lower this, but it will remain high. |

| pKa (Predicted) | pKa₁: ~5.0 - 5.5pKa₂: ~9.2 - 9.7 | Based on the known pKa values of piperazine (5.35, 9.73).[7] The N-alkyl substituent is expected to have a minor effect. |

| Hygroscopicity | Likely to be slightly hygroscopic. | A known property of piperazine dihydrochloride.[8] |

| Stability | Stable under standard room temperature storage conditions. | The salt form is chemically more stable than the free base.[7] Should be stored in a well-sealed container away from moisture.[9] |

Spectroscopic Characterization (Predicted)

To confirm the identity and structure of this compound, a suite of spectroscopic analyses is essential. The following data are predicted based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. In D₂O or DMSO-d₆, the acidic N-H protons would be visible or exchangeable.

Table 3: Predicted ¹H NMR Chemical Shifts

| Protons | Assignment | Predicted Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| a | -CH-CH₃ | ~1.2 - 1.4 | Doublet (d) | 3H |

| b | Piperazine (4H) | ~3.0 - 3.6 | Broad Multiplet (m) | 8H |

| c | -CH -N | ~3.2 - 3.5 | Multiplet (m) | 1H |

| d | -O-CH₃ | ~3.3 - 3.4 | Singlet (s) | 3H |

| e | -O-CH₂ - | ~3.5 - 3.7 | Multiplet (m) | 2H |

| f | N -H ₂⁺ | Variable, broad | Broad Singlet (br s) | 2H |

-

¹³C NMR: The carbon spectrum provides confirmation of the carbon skeleton.

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon | Assignment | Predicted Shift (ppm) |

|---|---|---|

| 1 | -CH-C H₃ | ~15 - 20 |

| 2 | Piperazine (4C) | ~42 - 50 |

| 3 | -O-C H₃ | ~58 - 60 |

| 4 | -C H-N | ~60 - 65 |

| 5 | -O-C H₂- | ~75 - 80 |

Mass Spectrometry (MS)

Mass spectrometry would be performed on the free base. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

-

Expected Ion (Free Base): [C₈H₁₈N₂O + H]⁺

-

Calculated m/z: 159.1500

-

Fragmentation: Expect to see characteristic fragmentation patterns, including loss of the methoxypropyl side chain.

Infrared (IR) Spectroscopy

-

N-H Stretch: Broad absorption band from 2500-3000 cm⁻¹, characteristic of a secondary amine salt.

-

C-H Stretch: Sharp peaks around 2850-2950 cm⁻¹.

-

C-O Stretch: Strong absorption band around 1100-1120 cm⁻¹, characteristic of an ether linkage.

Reactivity and Chemical Stability

The reactivity of this compound is centered on the piperazine moiety.

-

Basicity: As a dihydrochloride salt, the nitrogen atoms are protonated. The addition of a strong base will deprotonate the molecule to yield the free base, which is a nucleophilic secondary/tertiary diamine.

-

N-Alkylation/Acylation: The free base form can undergo further reaction at the secondary amine (N-H) position, allowing for the synthesis of more complex, unsymmetrically di-substituted piperazine derivatives.

-

Incompatibilities: The compound should not be stored with strong bases or strong oxidizing agents.[10] Contact with strong bases will liberate the free piperazine derivative, while strong oxidizers can lead to decomposition.

For optimal shelf-life, the compound should be stored at room temperature in a dry, inert atmosphere, protected from moisture and light.[1][9]

Safety and Handling

No specific toxicology data is available for this compound. Therefore, it must be handled with the assumption that it is hazardous, following standard laboratory safety protocols for piperazine derivatives.[11]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12] Avoid all personal contact. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.

-

First Aid Measures:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[12]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[12]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: If swallowed, rinse mouth with water (only if the person is conscious). Do NOT induce vomiting. Seek immediate medical attention.[10]

-

-

Storage and Disposal: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[10] Dispose of the chemical in accordance with local, state, and federal regulations.

Caption: A logical workflow for the safe handling of the compound.

References

- 1. calpaclab.com [calpaclab.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. abbotshill.herts.sch.uk [abbotshill.herts.sch.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. amphray.com [amphray.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. How to transport the Piperazine Series safely? - Blog [btcpharmtech.com]

- 10. echemi.com [echemi.com]

- 11. Piperazine derivatives as dangerous abused compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. datasheets.scbt.com [datasheets.scbt.com]

1-(1-Methoxypropan-2-yl)piperazine dihydrochloride molecular structure

An In-Depth Technical Guide to the Molecular Structure and Analysis of 1-(1-Methoxypropan-2-yl)piperazine Dihydrochloride

Executive Summary

This technical guide provides a comprehensive analysis of the molecular structure, physicochemical properties, and analytical characterization of this compound. As a specialized chemical building block, particularly noted for its application in the synthesis of protein degraders, this compound is of significant interest to researchers in medicinal chemistry and drug development. This document elucidates the structural nuances conferred by the piperazine core, the chiral methoxypropyl substituent, and the dihydrochloride salt form. It further details established and theoretical methodologies for its synthesis, purification, and spectroscopic identification, providing a foundational resource for its effective utilization in advanced chemical research.

Introduction and Chemical Identity

This compound is a heterocyclic organic compound belonging to the piperazine family.[1] Its structure is defined by a central piperazine ring N-substituted with a 1-methoxypropan-2-yl group.[1] The compound is supplied as a dihydrochloride salt, a formulation that enhances its stability and aqueous solubility, making it highly suitable for laboratory use, particularly in aqueous reaction media or for biological screening protocols.

Its primary significance in the current research landscape lies in its classification as a "Protein Degrader Building Block".[2] This positions it as a valuable precursor for the synthesis of more complex molecules like Proteolysis-Targeting Chimeras (PROTACs), which are at the forefront of novel therapeutic strategies.

Core Chemical Data

| Property | Value | Source |

| Chemical Name | This compound | [2][3] |

| CAS Number | 1258640-14-0 | [2][4] |

| Molecular Formula | C₈H₂₀Cl₂N₂O | [2][3] |

| Molecular Weight | 231.163 g/mol | [2][3] |

| Canonical SMILES | CC(N1CCNCC1)COC.[H]Cl.[H]Cl | [4] |

| Physical State | Likely a white to off-white crystalline solid | [5] |

| Storage | Inert atmosphere, 2-8°C | [4] |

Detailed Molecular Structure Analysis

The functionality and reactivity of this molecule are a direct consequence of its three-dimensional structure and the interplay between its constituent parts.

The Piperazine Core

The six-membered piperazine ring is the molecule's foundational scaffold. In its ground state, it adopts a stable chair conformation to minimize steric strain. The two nitrogen atoms, located at positions 1 and 4, are key to its chemical behavior. They are nucleophilic and basic, with the N4 nitrogen (unsubstituted in the free base) and the N1 nitrogen both capable of being protonated.

The 1-Methoxypropan-2-yl Substituent

This substituent introduces several critical features:

-

Chirality: The propyl chain is attached to the N1 of the piperazine ring via its second carbon (C2). This carbon is a stereocenter, meaning the molecule can exist as (R) and (S) enantiomers. For stereospecific applications, chromatographic separation of the enantiomers or an asymmetric synthesis would be required.

-

Steric Hindrance: The propyl group provides steric bulk around the N1 atom, which can influence its reactivity and the binding orientation of the molecule within a larger construct.

-

Hydrophilicity: The ether oxygen atom within the methoxy group can act as a hydrogen bond acceptor, subtly influencing the molecule's solubility and intermolecular interactions.

The Dihydrochloride Salt Form

The designation "dihydrochloride" is chemically precise and significant. It indicates that both nitrogen atoms of the piperazine ring are protonated, forming a dicationic species that is stabilized by two chloride counter-ions.

The rationale for supplying the compound in this form is threefold:

-

Enhanced Solubility: The ionic nature of the salt dramatically increases its solubility in water and other polar protic solvents compared to the free base.[5]

-

Improved Stability: The protonated amines are less susceptible to atmospheric oxidation and degradation, leading to a longer shelf life.

-

Handling and Purity: The salt form is typically a stable, crystalline solid, which is easier to handle, weigh, and purify than the often oily or hygroscopic free base.

Analytical Characterization and Protocols

Structural confirmation and purity assessment rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the molecule in solution. For the dihydrochloride salt in a solvent like D₂O or DMSO-d₆, a ¹H NMR spectrum would exhibit characteristic signals.

-

Methoxy Protons (-OCH₃): A sharp singlet at approximately 3.3 ppm.

-

Propyl Methyl Protons (-CH-CH₃): A doublet around 1.2 ppm, coupled to the methine proton.

-

Piperazine Protons (-CH₂-): Due to protonation and the chair conformation, these protons become diastereotopic and would appear as a series of complex, broad multiplets, significantly downfield-shifted (typically 3.2-3.8 ppm) compared to the free base, due to the deshielding effect of the adjacent positive charges.

-

Propyl Methine and Methylene Protons (-CH-CH₂-O-): Multiplets in the 3.0-3.6 ppm range.

-

Amine Protons (N⁺-H): Very broad signals, often exchanging with residual water in the solvent.

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

-

Vortex the tube gently until the sample is fully dissolved.

-

Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

Integrate all signals and analyze coupling patterns to confirm the proton assignments.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis. Using electrospray ionization (ESI), the analysis would detect the cationic form of the free base, not the intact salt.

-

Expected Ion: The primary ion observed in positive mode ESI-MS would be the protonated free base, [C₈H₁₈N₂O + H]⁺.

-

Expected m/z: 159.15.[1]

-

Key Fragmentation: A common fragmentation pathway for such molecules involves the loss of the methoxy group as methanol or a methoxy radical, or cleavage of the propyl chain.[1] A significant fragment would likely be observed at m/z 128 (loss of -OCH₃).

Proposed Synthesis Pathway

While specific synthesis procedures for this exact compound are not widely published, a plausible and robust synthetic route can be designed based on established chemical principles for N-alkylation of piperazines. The most direct approach involves the reductive amination of piperazine with 1-methoxy-2-propanone.

Retrosynthetic Analysis

The disconnection approach simplifies the synthesis design, identifying readily available starting materials.

Experimental Protocol: Synthesis and Salt Formation

Step 1: Reductive Amination (Synthesis of the Free Base)

-

To a solution of piperazine (2.0 equivalents) in a suitable solvent (e.g., methanol or dichloromethane) in a round-bottom flask, add 1-methoxy-2-propanone (1.0 equivalent).

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium intermediate.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise over 30 minutes. The choice of this reagent is critical as it is selective for imines in the presence of ketones and is effective under neutral or mildly acidic conditions.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(1-Methoxypropan-2-yl)piperazine free base.

Step 2: Dihydrochloride Salt Formation

-

Dissolve the crude free base in a minimal amount of a suitable organic solvent, such as diethyl ether or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in ether or isopropanol (2.1 equivalents) dropwise with vigorous stirring.[6]

-

A white precipitate of the dihydrochloride salt should form immediately.

-

Continue stirring at 0°C for 30-60 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final this compound.

Conclusion

This compound is a structurally well-defined molecule whose utility in modern drug discovery, particularly as a building block for protein degraders, is underpinned by its specific chemical features. The combination of a conformationally stable piperazine ring, a chiral methoxypropyl substituent, and the highly soluble dihydrochloride salt form creates a versatile and reliable reagent for synthetic chemistry. The analytical and synthetic protocols outlined in this guide provide researchers with the foundational knowledge required to confidently handle, characterize, and implement this compound in their research and development workflows.

References

- 1. Buy 1-(1-Methoxypropan-2-yl)piperazine | 682802-89-7 [smolecule.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | 1258640-14-0 [chemicalbook.com]

- 4. 1258640-14-0|this compound|BLD Pharm [bldpharm.com]

- 5. 1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride (64966-35-4) for sale [vulcanchem.com]

- 6. PIPERAZINE DIHYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

1-(1-Methoxypropan-2-yl)piperazine dihydrochloride synthesis pathway

An In-Depth Technical Guide to the Synthesis of 1-(1-Methoxypropan-2-yl)piperazine Dihydrochloride

Authored by a Senior Application Scientist

**Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing this compound, a valuable substituted piperazine derivative in medicinal chemistry and drug development. The document emphasizes scientifically sound and field-proven methodologies, focusing on the underlying chemical principles, detailed experimental protocols, and critical process parameters. Primary attention is given to the reductive amination pathway, recognized for its efficiency and control. Alternative routes, synthesis of key precursors, and final salt formation are also discussed in detail. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering both theoretical insights and practical, actionable protocols.

Introduction and Retrosynthetic Analysis

The piperazine moiety is a ubiquitous scaffold in pharmaceuticals, prized for its ability to impart favorable physicochemical properties such as aqueous solubility and to serve as a versatile linker between different pharmacophoric elements.[1] The target molecule, this compound (CAS: 1258640-14-0), is a specific derivative with potential applications as a building block in the synthesis of complex active pharmaceutical ingredients (APIs).[2]

A logical retrosynthetic analysis of the target structure reveals two primary disconnection points, suggesting two main synthetic strategies. The most direct approach involves the formation of the C-N bond between the piperazine ring and the methoxypropyl side chain. This leads to piperazine and a three-carbon synthon, such as 1-methoxy-2-propanone, as the key starting materials.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Precursors

The success of the overall synthesis hinges on the availability and purity of the starting materials. While piperazine is a readily available commodity chemical, the synthesis of the key intermediate, 1-methoxy-2-propanone, and its subsequent amine derivative is a critical preparatory step.

Biocatalytic Synthesis of (S)-1-Methoxypropan-2-amine

For applications requiring enantiomeric purity, biocatalytic methods offer unparalleled stereoselectivity. The chiral amine, (S)-1-methoxypropan-2-amine, is a valuable precursor and can be synthesized with high enantiomeric excess via the transamination of 1-methoxy-2-propanone.[3][4] This process utilizes transaminase enzymes, which transfer an amino group from a donor molecule to the ketone substrate.

Key Advantages of Biocatalysis:

-

High Stereoselectivity: Achieves high enantiomeric excess (ee >98%), crucial for chiral drug synthesis.[5]

-

Mild Reaction Conditions: Typically performed in aqueous media at or near ambient temperature and pressure, reducing energy consumption and by-product formation.

-

Environmental Sustainability: Avoids the use of harsh reagents and heavy metals often found in classical chemical resolutions.

A notable method involves using a transaminase for the asymmetric amination of 1-methoxy-2-propanone, where 2-aminopropane can serve as the amine donor.[6]

Caption: Biocatalytic synthesis of (S)-1-methoxypropan-2-amine.

Core Synthesis: Reductive Amination Pathway

Reductive amination is a cornerstone of amine synthesis in pharmaceutical chemistry due to its versatility, operational simplicity, and the wide availability of starting materials.[7] This method is the most direct and efficient pathway to 1-(1-methoxypropan-2-yl)piperazine. The process occurs in a single pot through two sequential steps: the formation of an iminium ion intermediate followed by its immediate reduction.

Mechanism and Rationale

-

Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of a nitrogen atom of the piperazine ring on the carbonyl carbon of 1-methoxy-2-propanone. This is followed by a dehydration step to form a transient iminium ion. This step is often facilitated by mildly acidic conditions.

-

Reduction: A hydride-based reducing agent, introduced into the same pot, selectively reduces the C=N double bond of the iminium ion to form the desired C-N single bond, yielding the N-substituted piperazine product.[8]

Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this transformation. Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is mild enough that it does not readily reduce the starting ketone, thus preventing the formation of alcohol by-products. It is also tolerant of mildly acidic conditions, which can catalyze iminium ion formation.[1]

Experimental Protocol: Reductive Amination

This protocol describes the synthesis of the free base, 1-(1-methoxypropan-2-yl)piperazine.

| Parameter | Value/Description | Rationale |

| Reactants | Piperazine (4.0 eq), 1-Methoxy-2-propanone (1.0 eq) | A large excess of piperazine is used to minimize the formation of the 1,4-disubstituted by-product. |

| Reducing Agent | Sodium triacetoxyborohydride (1.5 eq) | A mild and selective reagent that reduces the iminium ion without affecting the starting ketone.[1] |

| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Anhydrous aprotic solvent that effectively dissolves reactants and does not interfere with the reaction. |

| Temperature | Room Temperature (20-25 °C) | The reaction proceeds efficiently at ambient temperature, making it operationally simple. |

| Reaction Time | 12-24 hours | Monitored by TLC or LC-MS until consumption of the limiting reagent (1-methoxy-2-propanone) is complete. |

Step-by-Step Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous piperazine (4.0 eq) and anhydrous dichloromethane. Stir until the piperazine is fully dissolved or well-suspended.

-

Add 1-methoxy-2-propanone (1.0 eq) to the mixture dropwise while stirring.

-

Continue stirring the mixture for 30-60 minutes at room temperature to facilitate the formation of the iminium intermediate.

-

In portions, slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. The addition may be mildly exothermic; maintain the temperature below 30 °C.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product via flash column chromatography or vacuum distillation to obtain pure 1-(1-methoxypropan-2-yl)piperazine.

Caption: Workflow for the reductive amination synthesis.

Final Step: Dihydrochloride Salt Formation

For pharmaceutical applications, converting the free base into a stable, crystalline, and water-soluble salt is a standard practice. The dihydrochloride salt of 1-(1-methoxypropan-2-yl)piperazine can be readily prepared by treating the purified free base with hydrochloric acid.

Experimental Protocol: Salt Formation

| Parameter | Value/Description | Rationale |

| Starting Material | Purified 1-(1-methoxypropan-2-yl)piperazine (1.0 eq) | High purity of the free base is essential for obtaining a pure, crystalline salt. |

| Reagent | Hydrochloric Acid (2.2 eq) | A slight excess of HCl ensures complete protonation of both basic nitrogen atoms in the piperazine ring. Can be used as a solution in ether, isopropanol, or as concentrated aqueous HCl. |

| Solvent | Isopropyl Alcohol (IPA) or Diethyl Ether | A solvent in which the free base is soluble but the dihydrochloride salt is poorly soluble, facilitating precipitation. |

| Temperature | 0-5 °C | Cooling promotes crystallization and maximizes the yield of the precipitated salt. |

Step-by-Step Procedure:

-

Dissolve the purified 1-(1-methoxypropan-2-yl)piperazine (1.0 eq) in a minimal amount of a suitable solvent, such as isopropyl alcohol or diethyl ether, in a flask.

-

Cool the solution in an ice bath to 0-5 °C.

-

While stirring, slowly add a solution of hydrochloric acid (2.2 eq) dropwise. A white precipitate will begin to form immediately.

-

After the addition is complete, continue stirring the suspension in the ice bath for an additional 30-60 minutes to ensure complete precipitation.

-

Collect the white solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities.

-

Dry the product under vacuum to a constant weight to yield this compound as a white crystalline solid.[9][10]

Conclusion

The synthesis of this compound is most effectively achieved through a reductive amination strategy using piperazine and 1-methoxy-2-propanone as starting materials. This pathway is robust, high-yielding, and avoids the use of hazardous or difficult-to-handle reagents. The use of biocatalysis for the preparation of chiral precursors offers a significant advantage for stereospecific applications. The final salt formation is a straightforward and high-yielding process that provides a stable, solid form of the target compound suitable for further use in research and development. The protocols and principles outlined in this guide represent a validated and efficient approach to the synthesis of this valuable chemical building block.

References

- 1. mdpi.com [mdpi.com]

- 2. 885699-91-2|1-(1-Methoxy-2-methylpropan-2-yl)piperazine|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor - Google Patents [patents.google.com]

- 7. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. PIPERAZINE DIHYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 10. 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Postulated Mechanism of Action of 1-(1-Methoxypropan-2-yl)piperazine dihydrochloride

Abstract

This technical guide delineates the postulated mechanism of action for the novel compound, 1-(1-Methoxypropan-2-yl)piperazine dihydrochloride. In the absence of direct empirical data for this specific molecule, this document synthesizes a scientifically rigorous, inferred mechanism based on the well-established pharmacology of its core structural component, the arylpiperazine moiety, with a particular focus on the influence of the 1-(2-methoxyphenyl)piperazine scaffold. It is hypothesized that this compound functions as a modulator of central nervous system activity, primarily through interactions with serotonergic and dopaminergic receptors. This guide provides a comprehensive overview of the theoretical pharmacodynamics, potential signaling pathways, and detailed experimental protocols for the empirical validation of these hypotheses. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel psychoactive compounds.

Introduction: The Prominence of the Piperazine Scaffold in Neuropharmacology

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically significant drugs targeting the central nervous system (CNS).[1] Derivatives of piperazine are known to exhibit a wide spectrum of biological activities, including antipsychotic, antidepressant, anxiolytic, and anti-parasitic effects.[2][3] The versatility of the piperazine core allows for structural modifications that can fine-tune receptor affinity and functional activity, leading to the development of agents with improved efficacy and side-effect profiles.[1]

The subject of this guide, this compound, is a novel entity for which the mechanism of action has not yet been empirically determined. However, its structural composition, featuring a piperazine ring linked to a methoxy-substituted propyl group, strongly suggests a likelihood of interaction with key neurotransmitter systems in the brain. This guide will, therefore, leverage the extensive knowledge base of structurally related arylpiperazine compounds to propose a plausible mechanistic framework.

Inferred Pharmacodynamics: A Multi-Target Receptor Interaction Profile

Based on the pharmacology of analogous arylpiperazine compounds, it is postulated that this compound exhibits a multi-target receptor binding profile, primarily engaging with serotonin (5-HT) and dopamine (D) receptors. The presence of the methoxy group is anticipated to be a key determinant of its receptor affinity and functional activity.

Primary Postulated Target: Serotonin 5-HT1A Receptor

The 1-(2-methoxyphenyl)piperazine moiety is a well-characterized pharmacophore found in numerous high-affinity ligands for the serotonin 5-HT1A receptor.[4][5] It is therefore highly probable that this compound will exhibit significant affinity for this receptor subtype. Structurally related compounds often act as antagonists or partial agonists at the 5-HT1A receptor.[6][7]

-

Postulated Action: Antagonism or partial agonism at presynaptic and postsynaptic 5-HT1A receptors.

-

Anticipated Downstream Effects: Modulation of serotonergic neurotransmission, which is critically involved in the regulation of mood, anxiety, and cognition.[6] Antagonism at this receptor could lead to an increase in serotonin release in certain brain regions.

Secondary Postulated Targets: Other Serotonin and Dopamine Receptors

Arylpiperazine derivatives are seldom completely selective for a single receptor subtype. It is plausible that this compound will also interact with other key CNS receptors, contributing to a more complex pharmacological profile.

-

Serotonin 5-HT2A Receptors: Many arylpiperazines exhibit antagonist activity at 5-HT2A receptors.[1][2] This action is a hallmark of many atypical antipsychotic medications and is associated with a reduction in the negative symptoms of schizophrenia and a lower incidence of extrapyramidal side effects.

-

Dopamine D2 Receptors: The piperazine scaffold is also a common feature in dopamine D2 receptor ligands.[2][8] The nature of the interaction (agonism vs. antagonism) can vary significantly with subtle structural modifications. Docking studies of similar compounds suggest that the protonated N1 of the piperazine ring interacts with Asp86 in the D2 receptor binding site.[8][9]

-

Other Potential Targets: Interaction with other serotonin receptor subtypes (e.g., 5-HT7) and dopamine D3 receptors is also possible, which could further influence the compound's overall pharmacological effect.[4][10]

The following table summarizes the postulated receptor binding affinities based on data from structurally related compounds.

| Receptor Subtype | Postulated Affinity (Ki) | Postulated Functional Activity | Rationale based on Structural Analogs |

| 5-HT1A | High (Low nM range) | Antagonist or Partial Agonist | The 1-(2-methoxyphenyl)piperazine moiety is a known high-affinity 5-HT1A ligand.[5][7] |

| 5-HT2A | Moderate | Antagonist | Common activity for arylpiperazine derivatives.[1][2] |

| Dopamine D2 | Moderate to Low | Antagonist or Partial Agonist | The piperazine core is a recognized D2 receptor ligand.[2][8] |

| α1-Adrenergic | Moderate to Low | Antagonist | A common off-target activity for arylpiperazines.[7] |

Postulated Signaling Pathways

The interaction of this compound with its target receptors is expected to trigger intracellular signaling cascades that ultimately mediate its physiological effects.

G-Protein Coupled Receptor (GPCR) Signaling

The primary targets, 5-HT1A, 5-HT2A, and D2 receptors, are all members of the G-protein coupled receptor (GPCR) superfamily.

-

5-HT1A Receptor Signaling: As a Gi/o-coupled receptor, its activation (agonism) typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. Antagonism by the compound would block these effects.

-

5-HT2A Receptor Signaling: This receptor is coupled to Gq/11, and its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). Antagonism would prevent this cascade.

-

Dopamine D2 Receptor Signaling: Similar to the 5-HT1A receptor, the D2 receptor is Gi/o-coupled, and its activation inhibits adenylyl cyclase and reduces cAMP levels.

The following diagram illustrates the postulated interaction of this compound with the 5-HT1A receptor and its downstream signaling pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.bg.ac.rs [chem.bg.ac.rs]

- 9. Secure Verification [cherry.chem.bg.ac.rs]

- 10. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Investigating the Therapeutic Potential of 1-(1-Methoxypropan-2-yl)piperazine Dihydrochloride

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically successful drugs targeting a wide array of biological pathways.[1][2] This guide focuses on 1-(1-Methoxypropan-2-yl)piperazine dihydrochloride (CAS No. 1258640-14-0), a piperazine derivative with an N-alkyl substituent.[3][4][5] While direct pharmacological data for this specific compound is not extensively published, its structural components suggest a high probability of interaction with key central nervous system (CNS) receptors. This document provides a comprehensive, technically-grounded framework for elucidating its potential therapeutic targets. We will delve into the rationale for target selection based on the well-established pharmacology of the piperazine class and present detailed, field-proven experimental workflows for target validation.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a six-membered piperazine ring containing two nitrogen atoms at positions 1 and 4.[1][6] The N1 position is substituted with a 1-methoxypropan-2-yl group. The dihydrochloride salt form enhances its aqueous solubility, a favorable property for biological testing.

| Property | Value | Source |

| CAS Number | 1258640-14-0 | [3][4][5] |

| Molecular Formula | C₈H₂₀Cl₂N₂O | [3] |

| Molecular Weight | 231.163 g/mol | [3] |

| Synonym | N/A | |

| Product Family | Protein Degrader Building Blocks | [3] |

The piperazine moiety is a versatile scaffold capable of interacting with a diverse range of biological targets, including G protein-coupled receptors (GPCRs), ion channels, and enzymes.[7][8] The nature of the substituent on the piperazine nitrogen atoms is a key determinant of pharmacological activity and selectivity.[9] While many well-known piperazine-based drugs are arylpiperazines, the N-alkyl substitution in the topic compound directs our investigation toward a specific, yet broad, set of potential targets.

Rationale for Target Prioritization: Learning from the Piperazine Class

The vast body of research on piperazine derivatives provides a logical foundation for identifying the most probable therapeutic targets for this compound. Many piperazine compounds modulate monoamine neurochemical pathways in the CNS.[1][10] Based on extensive structure-activity relationship (SAR) studies of this class, we will prioritize the following receptor families for initial screening:

-

Serotonin (5-HT) Receptors

-

Dopamine (D) Receptors

-

Adrenergic (α) Receptors

-

Sigma (σ) Receptors

The diagram below illustrates the proposed hierarchical screening approach.

Caption: Proposed workflow for identifying therapeutic targets.

Detailed Experimental Protocols for Target Validation

This section outlines the step-by-step methodologies for investigating the interaction of this compound with the prioritized receptor families.

Primary Screening: Radioligand Binding Assays

The initial and most crucial step is to determine if the compound has an appreciable affinity for any of the hypothesized targets. Radioligand binding assays are the gold standard for this purpose, providing a direct measure of the interaction between a compound and a receptor.

Causality: This method is selected for its high throughput, sensitivity, and ability to screen a broad range of targets simultaneously. It directly measures the displacement of a known high-affinity radioligand by the test compound, allowing for the determination of the inhibitory constant (Ki), a measure of binding affinity.

Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation:

-

Acquire commercially available cell membrane preparations expressing the human recombinant receptor of interest (e.g., 5-HT₁ₐ, D₂, α₁, σ₁). Alternatively, prepare membranes from cultured cells overexpressing the target receptor.

-

Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes.

-

Wash the membrane pellet multiple times to remove endogenous ligands and interfering substances.

-

Resuspend the final pellet in an appropriate assay buffer and determine the total protein concentration using a standard method like the Bradford assay.

-

-

Assay Setup:

-

In a 96-well plate, combine the following in order:

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives like MgCl₂).

-

A fixed concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ, [³H]Spiperone for D₂). The concentration is typically chosen to be near the radioligand's dissociation constant (Kd) for the receptor.[11][12]

-

A range of concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

-

Cell membrane preparation (typically 5-50 µg of protein per well).

-

-

-

Control Wells:

-

Total Binding: Contains buffer, radioligand, and membranes (no test compound).

-

Non-specific Binding (NSB): Contains buffer, radioligand, membranes, and a high concentration of a known, non-labeled competing drug (e.g., 10 µM serotonin for 5-HT receptors) to saturate all specific binding sites.[12]

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.

-

-

Harvesting and Detection:

-

Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Wash the filters several times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific radioligand binding).

-

Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

-

Self-Validating System: The inclusion of total and non-specific binding controls for every target is critical. A successful assay will show a significant window between these two values. Furthermore, running a known reference compound alongside the test article validates the assay's performance on that day.

Secondary Screening: Functional Assays

A high binding affinity (low Ki) does not reveal whether the compound is an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist. Functional assays are required to determine the compound's efficacy.

Causality: These assays measure the downstream cellular response following receptor activation or blockade. For GPCRs, common readouts include changes in second messenger levels (e.g., cAMP, IP₃) or calcium mobilization.

Protocol: cAMP Accumulation Assay (for Gs- or Gi-coupled receptors)

-

Cell Culture:

-

Use a cell line (e.g., HEK293 or CHO) stably expressing the target receptor (e.g., a Gi-coupled receptor like D₂ or a Gs-coupled receptor).

-

Plate the cells in a 96-well plate and grow to near confluency.

-

-

Assay Procedure:

-

Wash the cells with serum-free media.

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

For Agonist Mode: Add varying concentrations of this compound and incubate.

-

For Antagonist Mode: Add varying concentrations of the test compound, followed by a fixed concentration of a known agonist for the receptor (at its EC₈₀).

-

After incubation, lyse the cells.

-

-

cAMP Detection:

-

Measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

-

Data Analysis:

-

Agonist: Plot the cAMP level against the log concentration of the test compound to determine the EC₅₀ (potency) and the Emax (maximum effect relative to a full agonist).

-

Antagonist: Plot the inhibition of the agonist-induced cAMP response against the log concentration of the test compound to determine the IC₅₀.

-

Expected Data Summary:

| Target Receptor | Binding Affinity (Ki, nM) | Functional Activity | Potency (EC₅₀/IC₅₀, nM) |

| 5-HT₁ₐ | [Experimental Value] | [Agonist/Antagonist/None] | [Experimental Value] |

| D₂ | [Experimental Value] | [Agonist/Antagonist/None] | [Experimental Value] |

| α₁ | [Experimental Value] | [Agonist/Antagonist/None] | [Experimental Value] |

| σ₁ | [Experimental Value] | [Agonist/Antagonist/None] | [Experimental Value] |

Potential Signaling Pathways and Downstream Analysis

Should this compound demonstrate potent and selective activity at a specific receptor, the next logical step is to investigate the downstream signaling pathways it modulates. For instance, many D₂ and 5-HT₁ₐ receptors are known to signal through the Akt and ERK pathways, which are critical in regulating cell survival, proliferation, and synaptic plasticity.

Caption: Potential Gi-coupled GPCR signaling cascade.

Protocol: Western Blot for Pathway Activation

-

Treat receptor-expressing cells with an effective concentration (e.g., EC₅₀) of the compound for various time points (e.g., 5, 15, 30, 60 minutes).

-

Lyse the cells and collect the protein extracts.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated (active) forms of key signaling proteins (e.g., anti-p-Akt, anti-p-ERK) and their total protein counterparts (anti-Akt, anti-ERK).

-

Use secondary antibodies conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

-

Quantify band intensity to determine the change in protein phosphorylation over time, indicating pathway activation or inhibition.

Conclusion and Future Directions

This guide provides a robust, evidence-based framework for the initial characterization of this compound. By leveraging the known pharmacology of the piperazine class, we have prioritized a logical set of high-probability CNS targets. The detailed protocols for binding and functional assays represent a self-validating system to rigorously assess the compound's activity profile. Positive identification of a potent and selective interaction with a specific receptor will unlock further avenues of research, including in vivo studies in relevant disease models (e.g., models for depression, psychosis, or pain) and lead optimization to enhance desired pharmacological properties. The journey from a novel chemical entity to a potential therapeutic begins with this fundamental, systematic target deconvolution.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. calpaclab.com [calpaclab.com]

- 4. 1258640-14-0|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | 1258640-14-0 [chemicalbook.com]

- 6. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 7. nbinno.com [nbinno.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.bg.ac.rs [chem.bg.ac.rs]

- 12. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of 1-(1-Methoxypropan-2-yl)piperazine Dihydrochloride: A Technical Guide

Foreword

Introduction to 1-(1-Methoxypropan-2-yl)piperazine Dihydrochloride

1-(1-Methoxypropan-2-yl)piperazine is a disubstituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, known for its versatile biological activities. The presence of the 1-methoxypropan-2-yl substituent introduces specific stereochemical and electronic features that can influence its pharmacological profile. The dihydrochloride salt form is often employed to enhance the compound's solubility and stability for research and pharmaceutical applications.

Accurate characterization of this molecule is paramount for its application. The primary methods for unambiguous structure determination and purity assessment are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide will delve into the expected spectroscopic signatures of this compound.

Molecular Structure and Predicted Spectroscopic Behavior

The structural features of this compound dictate its interaction with electromagnetic radiation and its fragmentation behavior in mass spectrometry. The key structural components are the piperazine ring, the N-linked 1-methoxypropan-2-yl group, and the two hydrochloride ions associated with the nitrogen atoms.

A Comprehensive Technical Guide to the Purity and Characterization of 1-(1-Methoxypropan-2-yl)piperazine Dihydrochloride

Abstract

1-(1-Methoxypropan-2-yl)piperazine is a substituted piperazine derivative of significant interest as a building block in the synthesis of active pharmaceutical ingredients (APIs). Its dihydrochloride salt form offers advantages in terms of stability and handling.[1] The rigorous characterization and stringent purity control of this intermediate are paramount to ensure the quality, safety, and efficacy of the final drug product. This guide provides an in-depth technical framework for researchers, quality control analysts, and drug development professionals, detailing the critical methodologies for the purification, structural confirmation, and purity assessment of 1-(1-Methoxypropan-2-yl)piperazine dihydrochloride. We will explore the causality behind the selection of analytical techniques, provide validated, step-by-step protocols, and present a logical workflow for comprehensive characterization, integrating data from orthogonal analytical methods.

Introduction to this compound

Substituted piperazines are a cornerstone in medicinal chemistry, forming the core of numerous drugs across various therapeutic areas.[2][3] this compound serves as a key intermediate, where precise control over its identity and purity is non-negotiable. As a dihydrochloride salt, the compound's properties, such as solubility and stability, are significantly altered compared to its free base form.[1][4] Understanding its physicochemical properties is the first step in developing a robust analytical control strategy.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | This compound | [5] |

| CAS Number | 1258640-14-0 | [5] |

| Molecular Formula | C₈H₂₀Cl₂N₂O | [5] |

| Molecular Weight | 231.16 g/mol | [5] |

| Physical State | Likely a white to off-white crystalline solid | [6][7] |

| Solubility | Expected to be freely soluble in water, soluble in methanol | [1][8] |

| Stability | Potentially hygroscopic; the hydrochloride salt form enhances chemical stability over the free base | [1][4][8] |

Synthesis, Potential Impurities, and Purification Strategy

A robust characterization plan begins with understanding the synthetic route and the potential impurities that may arise. A plausible synthesis involves the N-alkylation of piperazine with a suitable 1-methoxy-2-propyl electrophile, followed by conversion to the dihydrochloride salt.

Potential Process-Related Impurities

A thorough analysis must account for impurities originating from the manufacturing process, including:

-

Unreacted Starting Materials: Residual piperazine or alkylating agent.

-

Over-alkylation Products: N,N'-bis(1-methoxypropan-2-yl)piperazine.

-

Isomeric Impurities: Impurities arising from the starting materials, such as 1-(2-methoxypropan-1-yl)piperazine.

-

Residual Solvents: Solvents used during synthesis and purification (e.g., methanol, ethanol, toluene).

Purification: The Rationale for Recrystallization

Recrystallization is the gold-standard technique for purifying solid crystalline compounds like amine hydrochlorides.[9] The choice of solvent is critical; an ideal solvent will dissolve the compound at an elevated temperature but exhibit poor solubility at lower temperatures, allowing for the selective crystallization of the pure product while impurities remain in the mother liquor. Alcohols such as ethanol or isopropanol are often effective for this purpose.[9]

Experimental Protocol: Recrystallization

-

Solvent Selection: Begin by testing the solubility of the crude this compound in a range of solvents (e.g., isopropanol, ethanol, methanol/diethyl ether mixtures) to identify a suitable system.

-

Dissolution: Dissolve the crude material in a minimal amount of the selected solvent at its boiling point to create a saturated solution.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a further 10-15 minutes to adsorb colored impurities.[9]

-

Filtration: Perform a hot filtration to remove the activated carbon (if used) and any insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent to remove residual mother liquor.

-

Drying: Dry the crystals under vacuum at an appropriate temperature (e.g., 50-60°C) to a constant weight.[9]

Comprehensive Characterization Methodology

No single technique can definitively confirm the structure and purity of a compound. A multi-faceted, orthogonal approach is required, where each method provides a unique piece of the analytical puzzle.

Figure 1: Integrated workflow for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is the primary technique for determining the purity of the compound and quantifying any impurities.[2] Given that the piperazine moiety lacks a strong UV chromophore, detection can be challenging.[10][11] While derivatization with agents like NBD-Cl is effective for trace-level analysis, a method using a low UV wavelength (e.g., ~205 nm) or a universal detector like an Evaporative Light Scattering Detector (ELSD) is often suitable for purity assessment of the main component.[10][11] A reversed-phase method is typically the first choice for its versatility.[2]

Experimental Protocol: RP-HPLC Purity Method

-

Instrumentation: HPLC system with a PDA or UV detector.

-

Column: C18, 250 x 4.6 mm, 5 µm (e.g., LiChrosorb® RP-18 or equivalent).[12]

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.[11]

-

Column Temperature: 35°C.[11]

-

Detection: 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (or a suitable diluent like water) to a concentration of approximately 1 mg/mL.

Data Interpretation: The purity is determined by the area percent of the main peak relative to the total area of all peaks. Impurities are identified by their retention times and their levels are calculated. The method should be validated for specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).[11][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful tool for unambiguous structural elucidation. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR confirms the carbon framework of the molecule.[14] For amine hydrochloride salts, which may have limited solubility in CDCl₃, a polar aprotic solvent like DMSO-d₆ is often a better choice.[14]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).[14][15]

-

Data Processing: Process the spectra (Fourier transform, phase, and baseline correction) and integrate the ¹H signals.

Data Interpretation:

-

¹H NMR: The spectrum should show distinct signals corresponding to the methoxy protons (-OCH₃), the aliphatic protons on the propan-2-yl chain (-CH-, -CH₂-, -CH₃), and the piperazine ring protons (-CH₂CH₂-). The protonated amine protons (N⁺-H) will appear as a broad signal, often downfield.

-

¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the structure. The chemical shifts will be characteristic of the methoxy, aliphatic, and piperazine ring carbons.

Mass Spectrometry (MS)

Principle: Mass spectrometry provides crucial information about the molecular weight of the compound.[16] Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like piperazine derivatives, typically showing the protonated molecular ion [M+H]⁺ of the free base.[14]

Experimental Protocol: LC-MS Analysis

-

Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an ESI source.

-

Sample Infusion: Introduce a dilute solution of the sample (in a solvent like methanol or acetonitrile with 0.1% formic acid) directly into the ESI source.[14]

-

Mass Analysis: Acquire the mass spectrum in positive ion mode.

Data Interpretation: The spectrum should display a prominent peak corresponding to the [M+H]⁺ ion of the free base (C₈H₁₈N₂O). The expected m/z would be approximately 159.15. The isotopic pattern should match the theoretical distribution for the molecular formula.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR provides confirmation of the functional groups present in the molecule. For an amine dihydrochloride salt, the key diagnostic peaks are the N⁺-H stretching bands, which are distinct from the N-H stretches of a free amine.[17]

Experimental Protocol: FTIR-ATR Analysis

-

Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

-

Acquisition: Record the spectrum, typically over a range of 4000-600 cm⁻¹.[14]

Data Interpretation: The spectrum should feature:

-

Broad N⁺-H stretching bands: Typically in the 2400-3000 cm⁻¹ region.

-

C-H stretching bands: Just below 3000 cm⁻¹ for aliphatic C-H.

-

C-O stretching band: A strong band in the 1150-1085 cm⁻¹ region for the ether linkage.

-

C-N stretching bands: In the fingerprint region (1250-1020 cm⁻¹).

Elemental Analysis (EA)

Principle: Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in the compound.[18] This technique is crucial for confirming the empirical formula and, importantly, the stoichiometry of the dihydrochloride salt by comparing the experimental results to the theoretical values.

Experimental Protocol: CHN Analysis

-

Sample Preparation: Accurately weigh a small amount (1-3 mg) of the dry, pure sample into a tin capsule.

-

Analysis: Analyze the sample using an automated elemental analyzer, which combusts the sample and quantifies the resulting CO₂, H₂O, and N₂ gases.

Data Interpretation: The experimental percentages of C, H, and N should be within ±0.4% of the theoretical values calculated for the molecular formula C₈H₂₀Cl₂N₂O.

Table 2: Theoretical Elemental Composition

| Element | Theoretical % |

| Carbon (C) | 41.57% |

| Hydrogen (H) | 8.72% |

| Nitrogen (N) | 12.12% |

| Chlorine (Cl) | 30.68% |

| Oxygen (O) | 6.92% |

Data Integration and Final Assessment

The true power of this analytical suite lies in the integration of all data points. A certificate of analysis for this compound is only complete when all results are consistent and complementary.

Figure 2: Decision workflow for quality assessment based on integrated analytical data.

Conclusion

The comprehensive characterization of this compound is a critical exercise in ensuring the quality of pharmaceutical manufacturing processes. A systematic approach, leveraging a suite of orthogonal analytical techniques including HPLC, NMR, MS, FTIR, and Elemental Analysis, is essential. This guide has outlined the foundational principles, provided actionable protocols, and emphasized the importance of interpreting data in an integrated manner. By adhering to these rigorous standards, researchers and developers can confidently establish the identity, purity, and quality of this vital chemical intermediate, thereby upholding the integrity of the final pharmaceutical product.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 4. biosynce.com [biosynce.com]

- 5. This compound | 1258640-14-0 [chemicalbook.com]

- 6. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride (64966-35-4) for sale [vulcanchem.com]

- 8. Piperazine | 110-85-0 [chemicalbook.com]

- 9. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. jocpr.com [jocpr.com]

- 12. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ptfarm.pl [ptfarm.pl]

- 14. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 15. rsc.org [rsc.org]

- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. theses.gla.ac.uk [theses.gla.ac.uk]

An In-Depth Technical Guide to 1-(1-Methoxypropan-2-yl)piperazine Dihydrochloride: A Key Pharmaceutical Intermediate

Abstract

This technical guide provides a comprehensive overview of 1-(1-Methoxypropan-2-yl)piperazine dihydrochloride, a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably the anti-anginal drug Ranolazine. This document is intended for researchers, chemists, and professionals in the field of drug development and manufacturing. It delves into the synthesis, physicochemical properties, analytical characterization, and safe handling of this compound, offering both theoretical insights and practical, field-proven protocols. The guide is structured to provide a deep understanding of the molecule's role and the critical process parameters that ensure its quality and utility in pharmaceutical manufacturing.

Introduction and Strategic Importance

1-(1-Methoxypropan-2-yl)piperazine is a substituted piperazine that has gained prominence as a key building block in the synthesis of complex pharmaceutical molecules. The piperazine ring is a common scaffold in medicinal chemistry, known for its ability to impart favorable pharmacokinetic properties and to interact with a variety of biological targets.[1] The specific substitution of a 1-methoxypropan-2-yl group at one of the nitrogen atoms of the piperazine ring creates a chiral center and provides a unique structural motif for drug design.

Its dihydrochloride salt form enhances stability and aqueous solubility, making it more amenable to handling and reaction in various solvent systems. The primary strategic importance of this intermediate lies in its role in the synthesis of Ranolazine, a drug used to treat chronic stable angina pectoris.[1][2] Understanding the synthesis and quality control of this intermediate is therefore paramount to ensuring the quality and efficacy of the final API.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is fundamental to its effective use in synthesis and for the development of robust analytical methods.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 1258640-14-0 | N/A |

| Molecular Formula | C₈H₂₀Cl₂N₂O | N/A |

| Molecular Weight | 231.17 g/mol | N/A |

| Appearance | Expected to be a white to off-white crystalline solid | General knowledge of hydrochloride salts |

| Solubility | Freely soluble in water, soluble in polar organic solvents like methanol and ethanol. | [3] |

Synthesis of this compound

The most plausible and industrially scalable method for the synthesis of 1-(1-Methoxypropan-2-yl)piperazine is through the reductive amination of 1-methoxy-2-propanone with piperazine.[4][5] This method is widely used in pharmaceutical synthesis for its efficiency and the availability of starting materials.[5]

The overall synthetic workflow can be visualized as follows:

Caption: Overall synthetic workflow for this compound.